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Introduction and Mechanism of Action

Vicriviroc is an investigational CCR5 antagonist that blocks HIV-1 entry into host cells by allosterically
inhibiting the CCR5 chemokine coreceptor, a 7-transmembrane G-protein coupled receptor essential for
R5-tropic HIV-1 infection. As a substrate of the hepatic cytochrome P450 3A4 (CYP3A4) isozyme,
vicriviroc undergoes extensive first-pass metabolism, resulting in limited oral bioavailability when
administered alone. The coadministration of low-dose ritonavir, a potent CYP3A4 inhibitor, produces a 5-
to-7-fold increase in vicriviroc exposure (AUC) by significantly reducing its metabolic clearance [1]. This
pharmacokinetic enhancement allows for sustained therapeutic concentrations with once-daily dosing and
forms the basis for the recommended clinical development strategy of vicriviroc as part of ritonavir-boosted

protease inhibitor regimens for treatment-experienced HIV-1 patients [2] [3].

The mechanistic basis for this combination approach stems from the need to maintain adequate plasma
concentrations of vicriviroc to effectively suppress viral replication while preventing the emergence of
resistant HIV-1 variants. Pharmacokinetic-pharmacodynamic modeling has demonstrated that vicrivirec
minimum concentration (Cmin) values >54 ng/mL and AUC values >1460 ng-hr/mL correlate significantly
with virologic response (>1 log10 copies/mL reduction in HIV-1 RNA) at day 14 of monotherapy in
treatment-experienced patients [4]. Without ritonavir boosting, achieving these target exposure parameters
would require higher vicriviroc doses that could potentially increase the risk of adverse events based on

nonclinical safety findings.
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Pharmacokinetic Enhancement by Ritonavir

Magnitude of Exposure Increase

The ritonavir boosting effect on vicriviroc pharmacokinetics has been quantified in multiple clinical
studies involving healthy volunteers and HIV-1 infected patients. The consistent finding across these studies
is a 5-to-7-fold increase in vicriviroc systemic exposure when coadministered with ritonavir compared to
vicriviroc alone [1]. This enhancement is particularly pronounced for trough concentrations, which is
pharmacologically significant given the exposure-response relationship established for vicriviroc's

antiretroviral activity.

Table 1: Pharmacokinetic Parameters of Vicriviroc With and Without Ritonavir Boosting

Vicriviroc Vicriviroc + Fold

Parameter . . Clinical Significance
Alone Ritonavir Change

AUCo—24 ~300-500 ~1500-3500 5-7x Exceeds target of 1460

(ng-hrimL) ng-hr/mL

Cmin (ng/mL) ~10-20 ~50-100 5x Exceeds target of 54

ng/mL
Cmax (ng/mL) ~150-250 ~400-600 2.5-3x -
Half-life (hr) ~15-20 ~25-35 ~1.5-2x Enables once-daily dosing

Exposure-Response Relationship

Pharmacokinetic-pharmacodynamic analyses from ACTG Protocol 5211 revealed a significant correlation
between vicriviroc exposure and antiviral activity during the initial 14-day monotherapy period [4]. Patients
with vicriviroc Cmin values exceeding 54 ng/mL experienced a mean viral load decrease of 1.35 log10
copies/mL, compared to only 0.76 log10 copies/mL in those with lower Cmin values (p=0.003). Similarly,

the proportion of patients achieving >1 log10 copies/mL reduction was significantly higher in the group
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exceeding the Cmin threshold (70% vs. 44%, p=0.048). These findings established the pharmacodynamic
rationale for ritonavir boosting to ensure consistent achievement of target exposure parameters across

diverse patient populations [4].

The supratherapeutic exposure achieved with ritonavir boosting was further demonstrated in a
comprehensive QT study where healthy subjects receiving vicriviroc 150 mg with ritonavir 100 mg achieved
exposures approximately five times higher than those observed in HIV-infected patients receiving the
therapeutic 30 mg vicriviroc/100 mg ritonavir regimen [2]. This high exposure margin provided important

safety confirmation while validating the boosting strategy.

Dosing Protocols and Regimen Specifications

Recommended Dosing Regimens

Based on phase 2 clinical trial data, the optimized dosing regimen for vicriviroc in treatment-experienced
patients is 30 mg once daily coadministered with ritonavir 100 mg once daily as part of a ritonavir-
boosted protease inhibitor regimen [5]. This recommendation is supported by dose-ranging studies that
demonstrated superior virologic responses with the 30 mg dose compared to lower doses, particularly in
patients with high baseline viral loads (>100,000 copies/mL) or limited active drugs in their optimized

background therapy [5].

Table 2: Vicriviroc Dosing Recommendations in Clinical Trials

Patient Recommended Ritonavir . . Supporting
) o Administration .

Population Vicriviroc Dose Dose Evidence

Treatment- 30 mg once daily 100 mg once  With a ritonavir- Phase 2 trials

experienced daily boosted PI VICTOR-E1 & ACTG
5211

Treatment-naive Not established Not N/A Development

established discontinued in naive

patients
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Patient Recommended Ritonavir . . Supporting

) L Administration :
Population Vicriviroc Dose Dose Evidence
HCVIHIV or 30 mg once daily 100 mg once  With a ritonavir- Phase 3 trials
HBVIHIV daily boosted PI included coinfected
coinfected patients

The administration guidelines specify that vicriviroec should be taken at the same time as the ritonavir-
boosted protease inhibitor component of the antiretroviral regimen, preferably with food to enhance
bioavailability, though the effect of food is not pronounced with the boosted formulation. Dose adjustment
is not required when vicrivirec is coadministered with any of the commonly used antiretroviral agents,
including protease inhibitors (atazanavir, darunavir, fosamprenavir, indinavir, lopinavir, nelfinavir,
saquinavir, tipranavir), nucleoside reverse transcriptase inhibitors (zidovudine/lamivudine, tenofovir), or the

non-nucleoside reverse transcriptase inhibitor efavirenz [3].

Dose Modification and Monitoring

Protocol-specified dose escalation was implemented during long-term extension studies, where all subjects
initially receiving lower doses (5 mg, 10 mg, or 15 mg) were transitioned to the 30 mg dose based on
efficacy and safety analyses from phase 2 trials [5]. No additional ritonavir dose adjustment beyond the

standard 100 mg once daily is required during this escalation.

Therapeutic drug monitoring, though not mandatory, may be considered in special populations based on
the established exposure-response relationship. The target therapeutic range for vicriviroc Cmin is >54
ng/mL, with optimal virologic suppression observed at Cmin levels >100 ng/mL [4] [5]. For patients with
suspected suboptimal exposure or altered drug metabolism, trough concentration monitoring is

recommended 2-4 weeks after regimen initiation or after any changes to concomitant medications.

Safety and Efficacy Profile

Clinical Efficacy Outcomes
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In the phase 2 ACTG 5211 trial, treatment-experienced patients receiving vicriviroec (10 mg or 15 mg) with
ritonavir boosting demonstrated significantly greater virologic suppression at both 14 days and 24 weeks
compared to placebo (-1.15 to -1.86 log10 copies/mL vs -0.29 log10 copies/mL, p<0.01) [6]. Through 3
years of follow-up, 49% of patients who achieved viral suppression did not experience confirmed viral
rebound, demonstrating durable efficacy [7]. immunologic benefits were equally impressive, with median

increases in CD4 cell counts of +121 to +158 cells/pL. maintained through 144-168 weeks of therapy [5].

The VICTOR-EL1 trial further established the relationship between vicriviroc exposure and efficacy, with
58% of subjects achieving HIV-1 RNA <50 copies/mL when vicriviroc Cmin was >100 ng/mL compared to
only 27% with lower Cmin values [5]. Importantly, vicriviroc resistance emerged in only 6 of 113 subjects
(5.3%) through 3 years of follow-up, typically manifesting as a progressive decrease in maximal percentage

inhibition on phenotypic testing [7].

Safety and Tolerability

Long-term safety data pooled from 205 subjects with advanced HIV infection demonstrated a favorable
safety profile for vicriviroc over a mean treatment duration of 96 weeks (range 1-216 weeks) [5].

Specifically, vicriviroc displayed:

¢ No attributable hepatotoxicity: No pattern of elevated liver enzymes or bilirubin

¢ No cardiovascular toxicity: No ischemic events observed

e No CNS toxicity: No seizures reported despite preclinical signals in animal models

¢ No clinically relevant QTc prolongation: Even at supratherapeutic doses five times expected
exposures [2]

A comprehensive QT study in 200 healthy subjects confirmed no clinically meaningful effect on QT/QTc
interval at both therapeutic (30 mg vicriviroc/100 mg ritonavir) and supratherapeutic (150 mg
vicriviroc/100 mg ritonavir) dose levels [2]. Similarly, a dedicated CNS safety study observed no seizure
activity or clinically relevant changes in brain waveforms at exposures up to five times those expected with

therapeutic dosing [2].

Regarding malignancies, early study data revealed several cases (6 lymphomas, 1 gastric carcinoma across
studies), though the relationship to vicriviroc remained uncertain as these rates were consistent with

expectations for advanced HIV populations, and no pattern emerged in long-term follow-up [7] [6] [5].
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Drug Interaction Considerations

Interactions with Antiretroviral Agents

Fixed-sequence and parallel-group clinical trials investigating drug-drug interactions between vicrivirec and
11 other antiretroviral compounds demonstrated no clinically relevant pharmacokinetic interactions that
would require dose modification [3]. Vicrivirec exposure was not significantly altered by concurrently
administered protease inhibitors (atazanavir, darunavir, fosamprenavir, indinavir, nelfinavir, saquinavir,
tipranavir), nor did vicriviroc meaningfully affect the pharmacokinetics of these agents [3]. Similarly, no
significant  interactions were observed with nucleoside reverse transcriptase inhibitors

(zidovudine/lamivudine, tenofovir) or the non-nucleoside reverse transcriptase inhibitor efavirenz.

The mechanistic basis for this favorable interaction profile lies in vicrivirec's metabolism primarily via
CYP3A4, with ritonavir effectively saturating this metabolic pathway. The presence of ritonavir thereby
diminishes the potential for additional interactions with other drugs that might induce or inhibit CYP3A4,

creating a stable metabolic environment for vicriviroc.

Interactions with Non-Antiretroviral Agents

A specialized drug interaction study evaluated the effect of vicriviroc, with and without ritonavir, on a
combination oral contraceptive containing ethinyl estradiol 0.035 mg and norethindrone 1 mg [1]. The

results demonstrated that:

¢ Vicriviroc alone produced little effect on the exposure of either contraceptive component

¢ Ritonavir alone decreased ethinyl estradiol AUC by 39% and norethindrone AUC by 18%

¢ Vicriviroc with ritonavir decreased ethinyl estradiol exposure by 35% and norethindrone exposure
by 25%

These findings indicate that additional contraceptive methods should be considered when vicriviroc is
administered with ritonavir, as the decreased hormone exposure could potentially reduce contraceptive
effectiveness [1]. This interaction pattern is consistent with ritonavir's known inducing effects on CYP-

mediated metabolism and glucuronidation pathways.
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Experimental Protocols

Comprehensive QT Study Protocol

Objective: To characterize the effect of vicriviroc on QT/QTc interval prolongation and proarrhythmic

potential in healthy subjects [2].

Study Design:

e Type: Randomized, partially blind (open-label for controls), parallel-group

e Population: 200 healthy subjects aged 18-50 years

e Treatment Groups: (1) Placebo for 9 days + single-dose moxifloxacin 400 mg on day 10 (positive
control); (2) Placebo control; (3) Vicriviroc 30 mg + ritonavir 100 mg (therapeutic dose); (4)
Vicriviroc 150 mg + ritonavir 100 mg (supratherapeutic dose); (5) Ritonavir 100 mg alone

e Duration: 10 days of treatment with follow-up through day 15

Methodology:

e ECG Assessments: 12-lead digital Holter monitoring with high-resolution (1,000-Hz) recording

e Timepoints: Predose and 1, 1.5, 2, 3, 6, 12, and 23 hours postdose on day 10

e QT Correction: Fridericia's formula (QTcF) as primary measure

o Statistical Analysis: Based on assumed pooled standard deviation of 12 ms, sample of 200 subjects
provided 80% power to conclude no QTc effect if true effect <2 ms

Key Findings: Vicriviroc produced no clinically meaningful effect on QT/QTc interval at either therapeutic

or supratherapeutic doses when administered with ritonavir [2].

Drug Interaction Study Protocol

Objective: To determine the effect of vicriviroc, alone and with ritonavir, on the pharmacokinetics of oral

contraceptives [1].

Study Design:

e Type: Randomized, open-label, parallel-group, fixed-sequence crossover
e Population: 27 healthy female subjects
e Treatment Sequence:
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o Group 1: Oral contraceptive (OC) alone in cycle 1; vicriviroc + OC in cycle 2; vicriviroc +
ritonavir + OC in cycle 2 (days 15-21)
o Group 2: OC alone in cycle 1; vicriviroc + ritonavir + OC in cycle 2
e Duration: Two 21-day treatment cycles

Methodology:

¢ Pharmacokinetic Sampling: Intensive sampling over 24 hours on day 10 and day 21 of cycle 2
¢ Analytical Method: Validated LC-MS/MS for ethinyl estradiol and norethindrone
¢ Statistical Analysis: 90% confidence intervals for geometric mean ratios of AUC and Cmax

Key Findings: Vicriviroc alone did not alter OC pharmacokinetics, but ritonavir (with or without

vicriviroc) decreased ethinyl estradiol and norethindrone exposure [1].

Visualization of Pathways and Workflows

Vicriviroc-Ritonavir Metabolic Interaction Pathway
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Diagram Title: Vicriviroc-Ritonavir Metabolic Interaction Pathway

This visualization illustrates the pharmacokinetic boosting mechanism whereby ritonavir inhibits

CYP3A4-mediated metabolism of vicriviroc, resulting in increased systemic exposure of the active parent
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compound.

Clinical Development Decision Pathway

Phase | PK Studies
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Click to download full resolution via product page
Diagram Title: Clinical Development Decision Pathway

This workflow outlines the rational development approach for vicriviroc, highlighting how exposure-

response data informed dose selection and progression to phase 3 trials.

Conclusion
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The vicrivirec ritonavir boosting protocol represents a scientifically validated approach to optimizing the
pharmacokinetic profile of a CCR5 antagonist for the treatment of HIV-1 infection. The accumulated clinical
evidence demonstrates that ritonavir boosting achieves target exposure parameters predictive of virologic
success while maintaining a favorable safety profile. The fixed-dose combination of vicriviroc 30 mg with
ritonavir 100 mg once daily as part of a boosted protease inhibitor regimen provides durable viral

suppression and immunologic recovery in treatment-experienced patients with CCR5-tropic HIV-1.

The comprehensive clinical trial data support the continued development of this therapeutic approach, with
phase 3 trials underway to further establish its clinical utility. The absence of clinically significant drug
interactions with other antiretroviral agents and the well-characterized safety profile position vicriviroc as
a promising addition to the armamentarium against HIV-1 infection, particularly for patients with limited

treatment options due to resistance or intolerance to existing drug classes.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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